N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide
Description
N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is a furan-derived carboxamide characterized by two distinct aromatic substituents:
- A 3-bromophenyl group attached to the amide nitrogen.
- A 5-(3-chloro-4-methoxyphenyl) group at the furan’s 5-position.
This compound’s structure combines halogen (Br, Cl) and methoxy functionalities, which are known to influence electronic properties, solubility, and biological interactions.
Properties
CAS No. |
853333-08-1 |
|---|---|
Molecular Formula |
C18H13BrClNO3 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13BrClNO3/c1-23-16-6-5-11(9-14(16)20)15-7-8-17(24-15)18(22)21-13-4-2-3-12(19)10-13/h2-10H,1H3,(H,21,22) |
InChI Key |
KCZPYQBMFPJPCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Amidation of Furan-2-Carbonyl Chloride
The most common method involves reacting furan-2-carbonyl chloride with 3-bromoaniline and 3-chloro-4-methoxyphenylboronic acid. Key steps include:
-
Synthesis of Furan-2-Carbonyl Chloride :
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 4 hours, yielding the acyl chloride intermediate. -
Coupling with 3-Bromoaniline :
Furan-2-carbonyl chloride is reacted with 3-bromoaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, achieving 85–90% yield. -
Suzuki-Miyaura Cross-Coupling :
The 5-position of the furan ring is functionalized via palladium-catalyzed coupling. A mixture of 5-bromo-furan-2-carboxamide, 3-chloro-4-methoxyphenylboronic acid, Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ in dioxane/water (4:1) is heated at 100°C for 8 hours, yielding 78–82% of the target compound.
Reaction Scheme :
Direct Amination of 5-Substituted Furan-2-Carboxylic Acids
An alternative route utilizes pre-functionalized furan-2-carboxylic acids:
-
Synthesis of 5-(3-Chloro-4-Methoxyphenyl)Furan-2-Carboxylic Acid :
5-Bromofuran-2-carboxylic acid undergoes Suzuki coupling with 3-chloro-4-methoxyphenylboronic acid under conditions similar to Section 1.1. -
Amide Bond Formation :
The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with 3-bromoaniline in dimethylformamide (DMF). Yields range from 75–80%.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | SOCl₂, 60°C, 4h | 95 | |
| Amidation | Et₃N, DCM, RT, 12h | 88 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C, 8h | 80 | |
| HATU-mediated Coupling | HATU, DMF, RT, 6h | 78 |
Optimization Strategies
Catalyst Selection for Suzuki Coupling
Palladium catalysts significantly impact efficiency:
Solvent Effects on Amidation
-
DCM : High solubility for aromatic amines but slow reaction.
-
THF : Faster kinetics (8 hours) but lower yield (72%) due to side reactions.
-
DMF : Optimal for HATU-mediated coupling, enabling 78% yield at room temperature.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity.
Challenges and Solutions
Steric Hindrance in Amidation
The 3-bromo substituent on aniline reduces nucleophilicity. Using HATU instead of EDC/HOBt increases coupling efficiency by 15%.
Regioselectivity in Suzuki Coupling
The 5-position of the furan ring is preferentially functionalized due to electronic effects. DFT calculations confirm the C-5 position has the lowest activation energy for cross-coupling.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acylation/Suzuki | High yields (80–85%) | Requires Pd catalysts |
| HATU-mediated Coupling | Room temperature, no Pd | Lower yield (75–78%) |
| Ni-catalyzed Coupling | Cost-effective | Moderate yield (65%) |
Industrial Scalability
A pilot-scale synthesis (1 kg) using Pd(PPh₃)₄ achieved 82% yield with the following conditions:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry
N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide has been investigated for its potential therapeutic properties. Some notable applications include:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study found that derivatives of 2-furamide showed promising results against colon carcinoma cells with IC50 values indicating effectiveness in inhibiting cancer cell proliferation .
- Antiviral Properties : Compounds derived from furan derivatives have been tested for antiviral activity, showing efficacy against viruses such as H5N1. This suggests potential applications in developing antiviral agents .
The compound has been evaluated for its interactions with biological targets:
- Enzyme Inhibition : Studies indicate that furan derivatives can inhibit specific enzymes involved in cancer progression, making them potential candidates for drug development targeting tumor growth pathways .
- Cell Signaling Modulation : The ability of this compound to interact with cellular receptors suggests it may modulate signaling pathways critical for cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Colon Carcinoma HCT-15 | 23.30 | |
| Antiviral | H5N1 Virus | EC50 values not specified | |
| Enzyme Inhibition | Various Cancer Targets | Varies |
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal screened a library of compounds similar to this compound against multicellular spheroids representing tumor microenvironments. The results indicated that this class of compounds exhibited significant anticancer properties, particularly against breast and colon cancer cell lines, suggesting their potential as lead compounds for further development .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral properties of furan derivatives against the H5N1 virus. The synthesized compounds were tested using plaque reduction assays on Madin-Darby canine kidney cells, revealing promising antiviral activity and establishing a basis for further research into their mechanism of action .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. The methoxy group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- Methoxy Groups : Improve membrane permeability but reduce solubility in polar solvents.
- Sulfamoyl/benzoyl Groups : Increase hydrophilicity or metabolic stability (e.g., compound 3a’s anti-hyperlipidemic activity ).
Biological Activity
N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide, with the CAS Number 853333-08-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
The molecular formula of this compound is , with a molecular weight of 406.7 g/mol. The compound features a furan ring, which is known for its diverse biological activities due to its ability to participate in various chemical reactions.
| Property | Value |
|---|---|
| CAS Number | 853333-08-1 |
| Molecular Formula | C18H13BrClNO3 |
| Molecular Weight | 406.7 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carbonyl chloride with appropriate anilines under controlled conditions. The use of palladium-catalyzed reactions has been reported to enhance yield and selectivity for desired products, including derivatives that exhibit significant biological activity .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various strains of drug-resistant bacteria. In vitro tests have shown that this compound exhibits significant activity against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating that the compound can inhibit bacterial growth effectively.
Key Findings:
- The compound showed a zone of inhibition of up to 18 mm against A. baumannii at a concentration of 50 mg/mL.
- Comparative studies indicated that it outperformed several commercially available antibiotics in terms of efficacy against resistant strains .
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer). The mechanism appears to involve disruption of cellular signaling pathways and induction of oxidative stress within cancer cells .
Research Data:
- In vitro assays indicated a significant reduction in cell viability at varying concentrations, with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
- Molecular docking studies have suggested that the compound interacts effectively with target proteins involved in cancer progression, indicating potential for further development as an anticancer agent .
Case Studies
-
Study on Antibacterial Efficacy :
- A study conducted on various furan derivatives showed that this compound was among the most effective against multidrug-resistant pathogens. The study utilized agar diffusion methods to assess antibacterial activity and confirmed the compound's superior performance compared to traditional antibiotics .
- Anticancer Research :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving:
Preparation of a furan-2-carbonyl chloride intermediate (e.g., from methyl 5-substituted furan-2-carboxylate using oxalyl chloride under reflux in dichloromethane).
Coupling with aminobenzophenone derivatives (e.g., 3-bromophenylamine) using catalysts like DMAP in DMF at 60°C for 36 hours .
- Critical Factors : Reaction temperature, solvent polarity (DCM vs. DMF), and stoichiometric ratios significantly impact yield. For example, excess aminobenzophenone (2.0 equiv.) improves coupling efficiency, while prolonged reflux reduces byproduct formation .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography (using SHELX software for refinement) resolves crystal packing and stereochemistry, particularly for verifying substituent positions on the furan and aryl rings .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic coupling patterns.
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~435.2 Da) and halogen isotope patterns .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the biological activity of this compound, particularly for metabolic disorders?
- Methodological Answer :
- Animal Models : Use hyperlipidemic Wistar rats (induced by high-fat diets) to assess lipid-lowering effects. Dose ranges (10–50 mg/kg/day) are administered orally for 4 weeks, with serum lipid profiling (total cholesterol, triglycerides) pre- and post-treatment .
- Controls : Include positive controls (e.g., statins) and vehicle-treated groups. Measure hepatic enzyme levels (ALT/AST) to evaluate toxicity .
Q. What strategies are employed to analyze structure-activity relationships (SAR) of halogen and methoxy substituents in this compound?
- Methodological Answer :
- Systematic Analog Synthesis : Replace bromo, chloro, or methoxy groups with other halogens (e.g., fluoro) or substituents (e.g., hydroxyl, nitro) to assess impact on bioactivity .
- Pharmacological Assays : Compare IC50 values in enzyme inhibition assays (e.g., HMG-CoA reductase for lipid metabolism) to identify critical substituents. For example, 3-bromo and 4-methoxy groups enhance target binding affinity by 30% compared to non-halogenated analogs .
Q. How should researchers address discrepancies in reported biological activities of structurally similar 2-furamide derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for liver-targeted activity) and incubation times. Variability in IC50 values often arises from differences in serum concentration (e.g., 5% vs. 10% FBS) .
- Purity Validation : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts. Impurities as low as 2% can alter activity profiles .
Experimental Design & Data Analysis
Q. What computational approaches are recommended to predict the binding modes of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PPAR-γ for metabolic activity). Focus on halogen bonding between bromo substituents and Arg280/His449 residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Q. How can solubility challenges in pharmacological assays for hydrophobic 2-furamides be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
